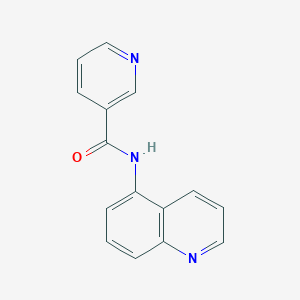![molecular formula C20H17N3O2 B5771288 N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B5771288.png)
N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide, also known as BAN, is a chemical compound that has been extensively studied for its potential applications in scientific research. BAN is a member of the isonicotinamide family of compounds, which are known for their diverse biological activities. In
Mechanism of Action
The mechanism of action of N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of biochemical reactions that ultimately lead to cell death.
Biochemical and Physiological Effects
N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide has been shown to have anti-angiogenic effects, meaning that it can inhibit the growth of blood vessels that supply tumors with nutrients. N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide has also been shown to have neuroprotective effects, which could make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide has also been shown to be stable under a wide range of conditions, which makes it a versatile compound for use in various types of experiments. However, one limitation of using N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Future Directions
There are many potential future directions for research on N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide. One area of interest is in the development of new cancer treatments based on N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide and other isonicotinamide compounds. Researchers are also exploring the potential use of N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide in the treatment of other diseases such as inflammatory bowel disease and multiple sclerosis. In addition, there is ongoing research into the mechanism of action of N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide and its potential interactions with other compounds, which could lead to new insights into its biological activity.
Synthesis Methods
The synthesis of N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide involves the reaction of isonicotinoyl chloride with benzylamine in the presence of a base. The resulting product is then treated with acetic anhydride to form N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide. This method has been widely used to synthesize N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide in the laboratory, and the chemical purity and yield of the product can be optimized by adjusting the reaction conditions.
Scientific Research Applications
N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide has also been shown to have anti-inflammatory and antioxidant properties, which could make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-[4-(benzylcarbamoyl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-19(22-14-15-4-2-1-3-5-15)16-6-8-18(9-7-16)23-20(25)17-10-12-21-13-11-17/h1-13H,14H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINSMWBAKJYRJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-cyano-3-{[2-(4-morpholinyl)ethyl]amino}-2-butenamide](/img/structure/B5771233.png)




![1-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5771273.png)
![methyl 2-[methyl(3-nitrobenzoyl)amino]benzoate](/img/structure/B5771282.png)


![3-amino-N-isopropyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5771316.png)